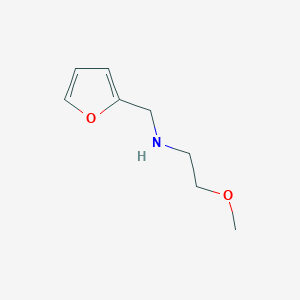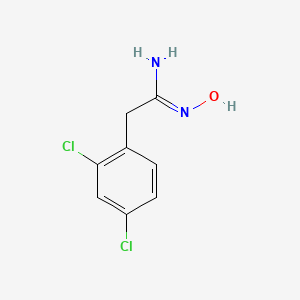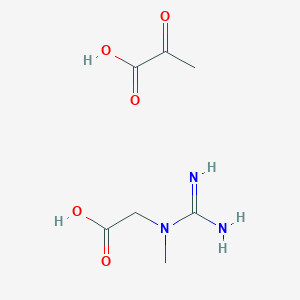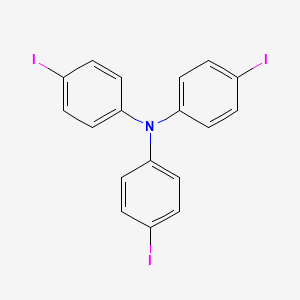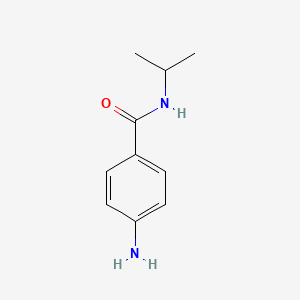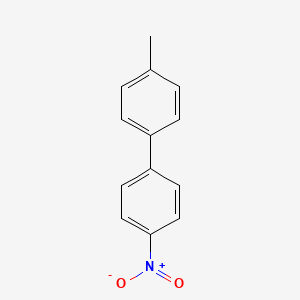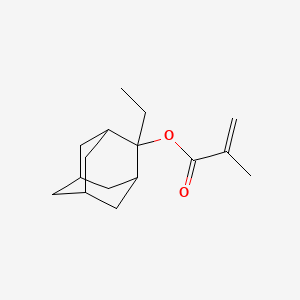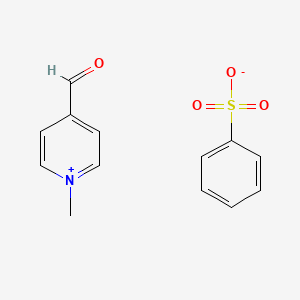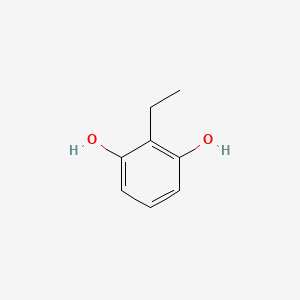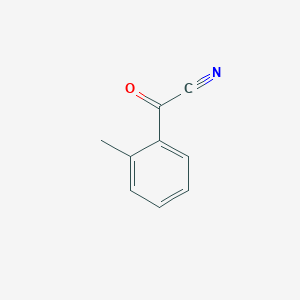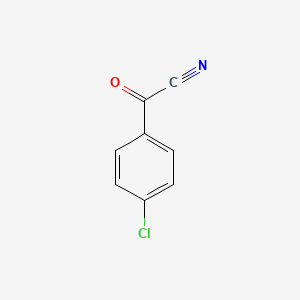![molecular formula C13H9BrN2O B1352991 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol CAS No. 62871-28-7](/img/structure/B1352991.png)
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
Vue d'ensemble
Description
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound this compound is characterized by the presence of a bromine atom at the fourth position of the phenol ring and a benzimidazole moiety at the second position
Mécanisme D'action
Target of Action
Similar compounds with a benzimidazole core have been found to inhibit certain kinases, such as ck1δ
Mode of Action
It is known that benzimidazole derivatives can bind to the active sites of their target proteins, leading to changes in the protein’s function
Biochemical Pathways
If this compound does indeed target ck1δ as suggested, it could potentially affect pathways regulated by this kinase, such as the wnt signaling pathway, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .
Pharmacokinetics
It is known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines , suggesting that 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol may have similar cytotoxic effects.
Action Environment
Factors such as ph could potentially influence the protonation/deprotonation of acidic functional groups in the compound, fine-tuning its denticity and potentially its binding efficacy .
Analyse Biochimique
Biochemical Properties
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . It interacts with enzymes such as cyclin-dependent kinase-8, which is involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound has been found to interact with DNA, leading to DNA cleavage and inhibition of DNA replication .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce cytotoxicity in cancer cell lines such as HCT116 (human colorectal carcinoma) and MDA-MB-231 (breast cancer) by inhibiting cell proliferation and inducing apoptosis . It influences cell function by affecting cell signaling pathways, such as the activation of caspase-3 and the expression of pro-apoptotic proteins like Bax . Furthermore, this compound has been reported to alter gene expression and cellular metabolism, leading to changes in cell cycle progression and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, leading to their inhibition or activation . For example, it inhibits cyclin-dependent kinase-8 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . Additionally, this compound interacts with DNA, causing DNA cleavage and inhibition of DNA replication . These interactions result in changes in gene expression and cellular function, ultimately leading to the observed biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antimicrobial and anticancer activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold effects of this compound in animal models highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to inhibit key enzymes in the pantothenate biosynthesis pathway, which is crucial for the survival and pathogenicity of certain microorganisms . Additionally, this compound affects the levels of metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and other nuclear proteins . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, enhancing its biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. This reaction forms the benzimidazole ring system.
Coupling Reaction: The final step involves coupling the brominated phenol with the benzimidazole core. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of the phenol reacts with the benzimidazole moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole moiety, using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)phenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-2-(1H-benzo[d]imidazol-2-yl)aniline: Contains an amino group instead of a hydroxyl group, leading to different chemical properties and applications.
2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and interactions.
Uniqueness
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is unique due to the presence of both the benzimidazole moiety and the bromine atom, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGHFCLCUPPGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422048 | |
| Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62871-28-7 | |
| Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


